molecular formula C15H17NO2S B2595600 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide CAS No. 1351609-05-6

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide

Cat. No.: B2595600
CAS No.: 1351609-05-6
M. Wt: 275.37
InChI Key: PRZCGQOMOHLDID-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide is a synthetic organic compound that features a benzamide core substituted with a thiophene ring and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide typically involves the following steps:

    Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde with a suitable reagent such as a Grignard reagent to form the hydroxypropyl intermediate.

    Amidation Reaction: The hydroxypropyl intermediate is then reacted with 2-methylbenzoic acid or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl and thiophene groups may facilitate binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide
  • N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide
  • N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide is unique due to the presence of the 2-methylbenzamide core, which can influence its chemical reactivity and biological activity. The combination of the hydroxypropyl and thiophene groups also provides distinct electronic properties that can be exploited in various applications.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11-6-3-4-7-12(11)14(17)16-10-15(2,18)13-8-5-9-19-13/h3-9,18H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZCGQOMOHLDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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